2,4-dimethyl-N-(4-methylphenyl)benzamide
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Overview
Description
2,4-dimethyl-N-(4-methylphenyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with methyl groups at the 2 and 4 positions on the benzene ring, and a 4-methylphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 4-methylphenylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the desired benzamide.
Reaction Conditions:
Reagents: 2,4-dimethylbenzoic acid, 4-methylphenylamine, thionyl chloride or phosphorus trichloride.
Solvent: Anhydrous dichloromethane or chloroform.
Temperature: Room temperature to reflux conditions.
Catalyst: None required, but a base such as triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation or nitration reactions.
Major Products
Oxidation: 2,4-dimethylbenzoic acid and 4-methylbenzoic acid.
Reduction: 2,4-dimethyl-N-(4-methylphenyl)amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-dimethyl-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(4-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
2,4-dimethyl-N-(4-methylphenyl)benzamide can be compared with other benzamide derivatives such as:
N-(4-methylphenyl)benzamide: Lacks the additional methyl groups on the benzene ring.
2,4-dimethylbenzamide: Lacks the 4-methylphenyl group.
N-(4-chlorophenyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: The presence of both 2,4-dimethyl and 4-methylphenyl groups in this compound provides unique steric and electronic properties that can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-4-7-14(8-5-11)17-16(18)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENWGZIIEFARPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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